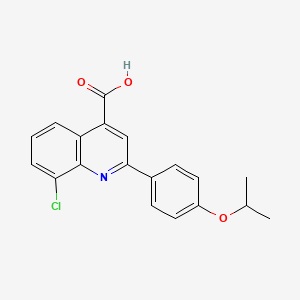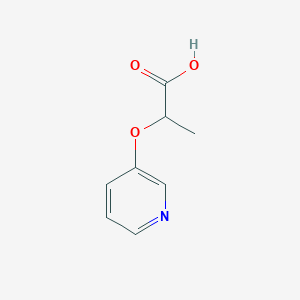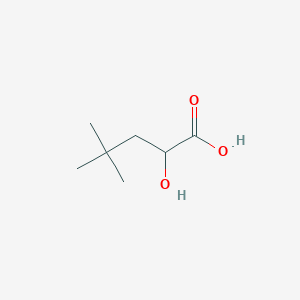
8-Chlor-2-(4-Isopropoxyphenyl)chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16ClNO3 and a molecular weight of 341.8 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is alkaline phosphatases . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body, including the liver, bone, and small intestine. They play a crucial role in numerous biological processes, such as bone mineralization and the dephosphorylation of proteins and nucleotides .
Mode of Action
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid interacts with its targets by acting as a potent inhibitor of alkaline phosphatases .
Biochemical Pathways
The inhibition of alkaline phosphatases by 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid affects several biochemical pathways. These enzymes are involved in a wide range of physiological processes, including phosphate metabolism and signal transduction . By inhibiting these enzymes, the compound can disrupt these processes, leading to various downstream effects.
Result of Action
The molecular and cellular effects of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid’s action are primarily related to its inhibition of alkaline phosphatases. This can lead to alterations in phosphate metabolism and other processes regulated by these enzymes . The specific effects would depend on the tissue and cell type, as well as the physiological state of the individual.
Biochemische Analyse
Biochemical Properties
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain proteases, altering their catalytic efficiency. The compound’s interaction with these biomolecules is primarily through non-covalent binding, which can lead to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound can modulate gene expression, leading to changes in the production of various cytokines and other signaling molecules. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes involved in the metabolism of xenobiotics, influencing their activity and the overall metabolic flux. The compound can also affect the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell .
Vorbereitungsmethoden
The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . Modern methods focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often involve multi-step processes that ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for quinoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Quinine: Another antimalarial agent with a long history of use.
Mefloquine: Known for its antimalarial properties.
Amodiaquine: Used for its antimalarial and anti-inflammatory effects. The uniqueness of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid lies in its specific structural modifications, which may confer unique biological activities and therapeutic potentials.
Eigenschaften
IUPAC Name |
8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHUKNOOHOGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)


![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)



